Des(1-cyclohexanol) Venlafaxine-d6
Description
Overview of Deuterium (B1214612) Labeling in Pharmaceutical Analytics and Metabolism Studies
Deuterium, a stable isotope of hydrogen, has garnered significant attention in pharmaceutical research. nih.gov The replacement of hydrogen with deuterium, known as deuteration, can have a profound impact on a drug's metabolic profile. nih.govresearchgate.net The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. researchgate.net This difference in bond strength, known as the kinetic isotope effect, can slow down metabolic reactions that involve the cleavage of this bond, particularly those mediated by cytochrome P450 (CYP) enzymes. researchgate.net
This slowing of metabolism can offer several advantages, including:
Improved Pharmacokinetic Profile: Reduced clearance rates and extended half-lives can lead to more consistent drug exposure. symeres.comnih.gov
Reduced Toxicity: By altering metabolic pathways, deuteration can sometimes steer metabolism away from the formation of toxic metabolites. nih.gov
Enhanced Efficacy: A more stable metabolic profile can lead to improved therapeutic outcomes.
Deuterated compounds are also invaluable as internal standards in quantitative bioanalysis. researchgate.net By adding a known amount of the deuterated analog to a biological sample, researchers can accurately quantify the concentration of the unlabeled drug, correcting for any variations in sample preparation and analysis.
Contextualization of Des(1-cyclohexanol) Venlafaxine-d6 (B1429546) within Venlafaxine (B1195380) Research
Venlafaxine is a widely prescribed antidepressant that undergoes extensive metabolism in the body. sysrevpharm.orgresearchgate.net Its major active metabolite is O-desmethylvenlafaxine (ODV), which possesses a similar pharmacological activity to the parent drug. sysrevpharm.orgresearchgate.net Other, less active metabolites include N-desmethylvenlafaxine and N,O-didesmethylvenlafaxine. researchgate.net
Des(1-cyclohexanol) Venlafaxine-d6 is a deuterated analog of a specific venlafaxine-related compound. nih.govpharmaffiliates.com In this molecule, six hydrogen atoms on the two methyl groups attached to the nitrogen atom have been replaced with deuterium. nih.gov This specific labeling makes it a valuable tool for researchers studying the metabolism and disposition of venlafaxine.
Specifically, this compound serves as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of venlafaxine and its metabolites in biological matrices like plasma and urine. nih.govsysrevpharm.orgnih.gov The use of a stable isotope-labeled internal standard is crucial for developing robust and reliable bioanalytical methods, which are essential for therapeutic drug monitoring and pharmacokinetic studies of venlafaxine. nih.gov
Compound Information
| Compound Name | Other Names |
| This compound | 2-(4-methoxyphenyl)-N,N-bis(trideuteriomethyl)ethanamine; 4-Methoxy-N,N-(dimethyl-d6)benzeneethanamine; p-Methoxy-N,N-(dimethyl-d6)phenethylamine; N,N-(Dimethyl-d6)-2-(p-anisyl)ethylamine; N,N-(Dimethyl-d6)-4-methoxyphenethylamine nih.gov |
| Venlafaxine | Effexor pharmaffiliates.com |
| O-desmethylvenlafaxine (ODV) | Desvenlafaxine (B1082) ptfarm.pl |
| N-desmethylvenlafaxine | - |
| N,O-didesmethylvenlafaxine | - |
| Deuterium | ²H; D symeres.com |
| Carbon-13 | ¹³C symeres.com |
| Nitrogen-15 | ¹⁵N symeres.com |
| Nadolol | - sysrevpharm.org |
| Mexiletine | - nih.gov |
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇D₆NO | pharmaffiliates.com |
| Molecular Weight | 185.30 g/mol | nih.govpharmaffiliates.com |
| IUPAC Name | 2-(4-methoxyphenyl)-N,N-bis(trideuteriomethyl)ethanamine | nih.gov |
| CAS Number | 1330046-00-8 | nih.govpharmaffiliates.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N,N-bis(trideuteriomethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-12(2)9-8-10-4-6-11(13-3)7-5-10/h4-7H,8-9H2,1-3H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSZBHCYLIHECZ-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC1=CC=C(C=C1)OC)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747509 | |
| Record name | 2-(4-Methoxyphenyl)-N,N-bis[(~2~H_3_)methyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330046-00-8 | |
| Record name | 2-(4-Methoxyphenyl)-N,N-bis[(~2~H_3_)methyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Isotopic Incorporation of Des 1 Cyclohexanol Venlafaxine D6
Strategies for Deuterium (B1214612) Introduction
The introduction of deuterium into the Des(1-cyclohexanol) Venlafaxine (B1195380) structure can be achieved through two primary strategies: incorporating deuterium-labeled precursors during the synthesis or exchanging protons for deuterons on the already formed molecule.
Precursor-Based Deuteration Methods (e.g., Cyclohexanone-d6)
A common and efficient method for synthesizing Des(1-cyclohexanol) Venlafaxine-d6 (B1429546) involves the use of deuterated precursors. One such key precursor is cyclohexanone-d6. In this approach, the deuterium atoms are integrated into the cyclohexyl ring at an early stage of the synthesis.
The synthesis typically begins with an Aldol condensation reaction between 4-methoxybenzaldehyde (B44291) and cyclohexanone-d6 under basic conditions, for instance, using sodium hydroxide (B78521) in ethanol. This initial step forms a β-hydroxy ketone intermediate where the six deuterium atoms are stably incorporated within the cyclohexanol (B46403) ring. This method ensures that the deuterium labels are retained throughout the subsequent reaction steps, leading to the final deuterated product.
Post-Synthetic Deuterium Exchange Methodologies (e.g., Acid-Catalyzed, Reductive Deuteration)
Alternatively, deuterium can be introduced after the main carbon skeleton of the molecule has been assembled. This is known as post-synthetic deuteration.
Acid-Catalyzed Exchange: This method involves treating the non-deuterated compound with a deuterium source, such as deuterium oxide (D₂O), in the presence of an acid catalyst like hydrochloric acid. The reaction is typically heated to facilitate the exchange of labile protons, such as those on hydroxyl and amine groups, with deuterium. For instance, treating the non-deuterated analogue with D₂O and HCl at elevated temperatures can lead to deuterium incorporation. The efficiency of this exchange is dependent on the acidity of the protons and the reaction conditions. nih.govresearchgate.net Superacid catalysts have also been shown to be highly effective for α-deuteration of ketones with D₂O. rsc.org
Reductive Deuteration: Another post-synthetic approach is reductive deuteration. This technique employs a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), to introduce deuterium atoms at specific positions, typically by reducing a ketone intermediate.
Chemical Reaction Sequences for Des(1-cyclohexanol) Venlafaxine-d6 Synthesis
The synthesis of this compound from its precursors involves a series of well-defined chemical reactions.
Aldol Condensation Step and Deuterium Incorporation
The initial and crucial step for incorporating deuterium via a precursor is the Aldol condensation. thieme-connect.de As mentioned earlier, the reaction of 4-methoxybenzaldehyde with cyclohexanone-d6 in a basic medium yields a β-hydroxy ketone intermediate with a deuterated cyclohexanol ring. This reaction is fundamental to forming the carbon-carbon bond that connects the two main structural components of the molecule.
Cyanation Reactions
Following the Aldol condensation, a cyanation reaction is typically employed. The β-hydroxy ketone intermediate undergoes nucleophilic addition with a cyanide source, such as potassium cyanide (KCN), in a suitable solvent like tetrahydrofuran (B95107) (THF). This step introduces the cyano group, which is a key functional group in a related impurity of venlafaxine. The use of a phase-transfer catalyst, like tetrabutylammonium (B224687) bromide (TBAB), can enhance the reaction rate and yield. The cyanation of aryl halides or similar precursors is a common strategy in the synthesis of various pharmaceutical compounds and their intermediates. researchgate.netresearchgate.net
Optimization of Synthetic Yield and Isotopic Purity
Achieving high synthetic yield and isotopic purity is paramount in the preparation of deuterated standards. d-nb.inforesearchgate.net Isotopic purity refers to the percentage of the product that contains the desired number of deuterium atoms at the specified positions.
Several factors influence the yield and purity:
Purity of Deuterated Precursors: The isotopic purity of the starting materials, such as cyclohexanone-d6, directly impacts the isotopic purity of the final product.
Reaction Conditions: Temperature, reaction time, and the choice of catalysts and solvents must be carefully controlled to maximize the desired reaction and minimize side reactions that could lead to isotopic scrambling or reduced yield. nih.gov For instance, in acid-catalyzed exchange, the strength of the acid and the temperature can influence the extent and selectivity of deuteration. researchgate.net
Purification Techniques: After the synthesis, purification methods such as chromatography are essential to separate the desired deuterated compound from any non-deuterated or partially deuterated impurities, as well as other reaction byproducts. However, due to the similar physical properties of deuterated and non-deuterated compounds, this separation can be challenging. researchgate.net
Table 1: Key Reactions in the Synthesis of this compound
| Reaction Step | Reactants | Reagents/Conditions | Product | Purpose |
| Aldol Condensation | 4-Methoxybenzaldehyde, Cyclohexanone-d6 | NaOH/EtOH | β-hydroxy ketone intermediate | Forms the core structure and incorporates deuterium. |
| Cyanation | β-hydroxy ketone intermediate | KCN/THF, TBAB | 1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 | Introduces the cyano group. |
Advanced Analytical Methodologies for Quantification and Characterization
Role as an Internal Standard in Bioanalytical Assays
In bioanalytical method development, internal standards are essential for correcting variability during sample preparation, chromatographic injection, and detection. bmj.com A stable isotope-labeled internal standard (SIL-IS), such as Des(1-cyclohexanol) Venlafaxine-d6 (B1429546), is considered the gold standard for quantitative analysis using mass spectrometry because its physical and chemical properties are nearly identical to the analyte of interest. bmj.comnih.gov
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise quantification of a target analyte in a sample. nih.govbmj.com The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, the internal standard (in this case, Des(1-cyclohexanol) Venlafaxine-d6), to the sample containing the non-labeled analyte (Des(1-cyclohexanol) Venlafaxine). researchgate.netsysrevpharm.org
This mixture is then homogenized, processed, and analyzed by a mass spectrometer. The instrument measures the ratio of the ion intensity of the naturally occurring analyte to that of the isotopically labeled internal standard. nih.govresearchgate.net Because the internal standard and the analyte behave almost identically during extraction, chromatography, and ionization, any sample loss or fluctuation in instrument response affects both compounds equally. nih.govnih.gov This ratiometric measurement allows for the precise calculation of the analyte's concentration, compensating for potential matrix effects or incomplete sample recovery. nih.gov
The selection of an appropriate internal standard is governed by several critical criteria to ensure the robustness and accuracy of a bioanalytical method, especially within complex biological matrices like plasma or serum.
Key selection criteria include:
Structural Similarity : The internal standard should be structurally as close to the analyte as possible. A stable isotope-labeled version is ideal as it ensures nearly identical chromatographic retention times and ionization efficiencies. bmj.comnih.gov
Co-elution : The internal standard should co-elute with the analyte to ensure that both are subjected to the same matrix effects at the same time. bmj.com While significant deuterium (B1214612) labeling can sometimes cause a slight shift in retention time, this is generally minimal. ijrpc.com
Mass Difference : The mass-to-charge (m/z) ratio of the internal standard must be sufficiently different from the analyte to be distinguished by the mass spectrometer and to avoid isotopic crosstalk. A mass difference of at least 4 to 5 Daltons is generally recommended. ijrpc.com
Isotopic Purity : The deuterated standard should have high isotopic purity, meaning it should contain minimal amounts of the non-labeled analyte to avoid artificially inflating the analyte's measured concentration. ijpsr.com
Stability of Labels : The deuterium labels should be placed on positions in the molecule that are not susceptible to back-exchange with hydrogen atoms from the solvent or matrix. ijpsr.com
This compound is designed to meet these requirements for the accurate quantification of its corresponding impurity in various analytical settings.
Chromatographic Separation Techniques
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are central to the separation and analysis of venlafaxine (B1195380) and its related substances, including impurities like Des(1-cyclohexanol) Venlafaxine. While specific methods focusing solely on Des(1-cyclohexanol) Venlafaxine are not prevalent in the literature, the methods developed for the simultaneous determination of venlafaxine and its process-related impurities are directly applicable. nih.govresearchgate.net
UPLC systems utilize columns with smaller particle sizes (typically under 2 µm), which provides higher resolution, greater sensitivity, and significantly faster analysis times compared to traditional HPLC. nih.gov Several UPLC-MS/MS methods have been developed for the rapid quantification of venlafaxine and its metabolites in biological samples, often using a deuterated internal standard like Venlafaxine-d6. nih.govnih.gov These methods demonstrate the high throughput and sensitivity achievable with UPLC. For instance, a validated UPLC-MS/ESI method achieved a run time of less than 1.5 minutes for venlafaxine and its metabolite O-desmethylvenlafaxine. nih.govnih.gov Such methodologies can be readily adapted for the analysis of Des(1-cyclohexanol) Venlafaxine, with this compound used as the internal standard to ensure accuracy.
Table 1: Example UPLC Method Parameters for Venlafaxine and Metabolites This table presents typical parameters from a published UPLC method for related compounds, which can be adapted for this compound analysis.
| Parameter | Details | Source |
|---|---|---|
| System | UPLC with a mass spectrometer | nih.govnih.gov |
| Column | ACQUITY UPLC® BEH Shield RP18 (1.7 µm, 100 mm × 2.1 mm) | nih.govnih.gov |
| Mobile Phase | Isocratic elution with water (containing 2 mM ammonium (B1175870) acetate) : acetonitrile (B52724) (20:80, v/v) | nih.govnih.gov |
| Flow Rate | 0.3 mL/min | nih.govnih.gov |
| Detection | Electrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) mode | nih.govnih.gov |
| Run Time | < 1.5 minutes | nih.gov |
HPLC remains a widely used and robust technique for the analysis of pharmaceuticals. Numerous HPLC methods, coupled with UV, fluorescence, or mass spectrometry detectors, have been developed for the determination of venlafaxine and its related substances. researchgate.netnih.govnih.gov These methods are designed to separate the main compound from a variety of process-related impurities and degradation products. Methods for analyzing potential impurities in desvenlafaxine (B1082) succinate (B1194679) (a major metabolite of venlafaxine) have also been developed, highlighting the capability of HPLC to resolve structurally similar compounds. ijrpc.com A stability-indicating RP-HPLC method was developed to separate venlafaxine from its impurities, demonstrating the utility of this technique for quality control. ijpsr.com
The successful chromatographic separation of Des(1-cyclohexanol) Venlafaxine from the active pharmaceutical ingredient and other impurities hinges on the careful optimization of the stationary and mobile phases.
Stationary Phase : Reversed-phase columns are predominantly used for the analysis of venlafaxine and its analogues. C18 (octadecylsilane) and C8 (octylsilane) are the most common stationary phases, offering excellent hydrophobic retention and separation capabilities for this class of compounds. ijrpc.comnih.gov For instance, a Kromasil KR100-5C18 column (4.6 mm x 250 mm; 5 µm) was used to separate four process impurities and one degradation product from venlafaxine. nih.gov In another application, a Luna Phenomenex C8 column was found to be crucial in achieving the desired resolution between impurities of desvenlafaxine. ijrpc.com Chiral stationary phases, such as Chiralpak AD, have been used for the enantioselective separation of venlafaxine and its analogs. nih.gov
Mobile Phase : The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile or methanol (B129727). Optimization of the mobile phase composition, including the pH of the buffer and the ratio of organic solvent, is critical for achieving good peak shape and resolution. For basic compounds like venlafaxine and its impurities, adjusting the buffer pH can control the ionization state of the analytes and influence their retention. A mobile phase of methanol and a phosphate (B84403) buffer (pH 6.8) was effective in separating venlafaxine and its impurities. ijpsr.com Another study used a gradient elution with a buffer at pH 3.0 and an acetonitrile/methanol mixture. nih.gov
Table 2: Examples of Optimized HPLC Conditions for Venlafaxine Impurity Analysis This table summarizes conditions from published HPLC methods for separating venlafaxine from its related substances.
| Stationary Phase | Mobile Phase | Detection | Application | Source |
|---|---|---|---|---|
| Kromasil KR100-5C18 (5 µm) | Gradient of 0.3% diethylamine (B46881) buffer (pH 3.0) and ACN/methanol (90:10) | PDA at 225 nm | Separation of 4 process impurities and 1 degradation product | nih.gov |
| Agilent C18 (5 µ) | Methanol : Phosphate buffer (pH 6.8) (60:40 v/v) | UV at 235 nm | Determination of related substances in tablets | ijpsr.com |
| Supelcosil LC-CN | Acetonitrile : 25 mM phosphate buffer (pH 3.5) (15:85 v/v) | UV | Determination of venlafaxine and O-desmethylvenlafaxine in plasma | researchgate.net |
Mass Spectrometric Detection Strategies
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the gold standard for the selective and sensitive quantification of drugs and their metabolites in complex biological fluids. The use of a stable isotope-labeled internal standard like this compound is integral to achieving high accuracy and precision.
Electrospray Ionization (ESI) and Ionization Modes
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like venlafaxine and its analogs. In the context of analyzing this compound, ESI would be operated in the positive ion mode. nih.govresearchgate.net This is because the tertiary amine group in the molecule is readily protonated, forming a positively charged ion ([M+H]+) that can be detected by the mass spectrometer. uc.pt The positive ionization mode generally provides high sensitivity for compounds containing basic nitrogen atoms. nih.govresearchgate.net
The process involves dissolving the sample in a polar solvent and pumping it through a fine, heated capillary to which a high voltage is applied. This creates a spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer. For this compound, the mobile phase would likely consist of a mixture of an organic solvent like acetonitrile or methanol and an aqueous component, often with an additive like formic acid or ammonium acetate (B1210297) to facilitate protonation and improve chromatographic peak shape. nih.govresearchgate.netnih.gov
Multiple Reaction Monitoring (MRM) Transitions and Parameter Optimization
For quantitative analysis, tandem mass spectrometry (MS/MS) is typically operated in the multiple reaction monitoring (MRM) mode. This technique offers exceptional selectivity and sensitivity by monitoring a specific precursor ion to product ion transition.
For a deuterated internal standard like this compound, the precursor ion would be the protonated molecule, [M+H]+. The exact mass-to-charge ratio (m/z) of the precursor ion for this compound, with a molecular formula of C₁₁H₁₁D₆NO, is approximately 186.2 g/mol . In the mass spectrometer, this precursor ion is selected and then fragmented by collision-induced dissociation (CID) with an inert gas. The resulting product ions are then monitored.
While specific MRM transitions for this compound are not documented in the available literature, we can infer the likely transitions based on data for the closely related Venlafaxine-d6. For Venlafaxine-d6, a common precursor-to-product ion transition is m/z 284.4 → 121.0. nih.govresearchgate.net This fragmentation pattern would be optimized to ensure the most stable and intense signal for quantification. The optimization process involves adjusting parameters such as collision energy and declustering potential to maximize the signal of the chosen product ion.
Table 1: Illustrative MRM Transitions for Venlafaxine and its Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Venlafaxine (VEN) | 278.3 | 121.08 |
| O-desmethylvenlafaxine (ODV) | 264.2 | 107.1 |
| Venlafaxine-d6 | 284.4 | 121.0 |
This table provides examples of MRM transitions for venlafaxine and its metabolite, along with a commonly used deuterated internal standard, to illustrate the principle of MRM in quantitative analysis. nih.govresearchgate.net
Tandem Mass Spectrometry (MS/MS) for Analytical Confirmation
Tandem mass spectrometry (MS/MS) is not only used for quantification but also for the unequivocal confirmation of the analyte's identity. The fragmentation pattern of a compound in the MS/MS spectrum serves as a chemical fingerprint. For this compound, the fragmentation would be expected to be similar to that of non-deuterated analogs, with shifts in the m/z values of fragments containing deuterium atoms.
The use of two or more MRM transitions for each analyte, including the internal standard, can enhance the specificity of the assay. The ratio of the responses of these transitions should remain constant across all samples and standards, providing an additional layer of confirmation. semanticscholar.org
Sample Preparation Techniques for Biological Matrices
The goal of sample preparation is to extract the analyte and its internal standard from the complex biological matrix (e.g., plasma, urine), remove potential interferences, and concentrate the sample before analysis.
Solid Phase Extraction (SPE) Protocols
Solid-phase extraction (SPE) is a widely used and effective technique for cleaning up and concentrating analytes from biological samples. nih.govjcchems.com For a compound like this compound, a reversed-phase SPE sorbent, such as C18 or a hydrophilic-lipophilic balanced (HLB) polymer, would likely be employed. nih.govresearchgate.net
A typical SPE protocol involves the following steps:
Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the sorbent. nih.govresearchgate.net
Loading: The pre-treated biological sample (e.g., plasma diluted with a buffer) is loaded onto the cartridge. The analyte and internal standard are retained on the sorbent.
Washing: The cartridge is washed with a weak solvent mixture (e.g., 5% methanol in water) to remove unretained interferences. nih.govresearchgate.net
Elution: The analyte and internal standard are eluted from the sorbent using a strong organic solvent (e.g., methanol or acetonitrile). nih.govresearchgate.net
The eluted sample is then typically evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS system. nih.govresearchgate.net The recovery of the extraction process is assessed by comparing the analyte response in the extracted sample to that of a non-extracted standard. High and reproducible recovery is essential for a robust analytical method.
Table 2: Example of SPE Recovery for Venlafaxine and its Metabolite
| Compound | Recovery (%) |
| Venlafaxine (VEN) | 95.9 |
| O-desmethylvenlafaxine (ODV) | 81.7 |
This table shows typical recovery values for venlafaxine and its metabolite using an SPE protocol, demonstrating the efficiency of this extraction technique. researchgate.net
Considerations for Microextraction Techniques
In recent years, there has been a trend towards the miniaturization of sample preparation techniques, collectively known as microextraction. These methods offer advantages such as reduced solvent consumption, lower sample volume requirements, and often simpler procedures. mdpi.com
For the analysis of this compound, several microextraction techniques could be considered, including:
Solid-Phase Microextraction (SPME): This technique uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample. mdpi.com The fiber can be directly immersed in the sample or exposed to the headspace above it. After extraction, the analytes are desorbed into the analytical instrument.
Dispersive Liquid-Liquid Microextraction (DLLME): In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. researchgate.net The large surface area of the fine droplets of the extraction solvent facilitates rapid extraction of the analyte. The mixture is then centrifuged to separate the extraction solvent.
These techniques, while offering "green" alternatives to traditional methods, require careful optimization of various parameters such as sorbent type, extraction time, pH, and desorption conditions to ensure adequate recovery and reproducibility. mdpi.comnih.gov The use of a deuterated internal standard like this compound is particularly important in microextraction methods to compensate for potential variability in extraction efficiency. nih.gov
Method Validation and Performance Characteristics
Method validation for analytical procedures quantifying venlafaxine and its metabolites using this compound as an internal standard encompasses a range of parameters to ensure the reliability of the data. nih.gov These validation studies are typically performed in accordance with established guidelines to demonstrate that the method is accurate, precise, sensitive, selective, and stable under the specified conditions. nih.govubi.pt
The accuracy of an analytical method refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. Both intra-day and inter-day accuracy and precision are evaluated to account for variability within a single day and across different days.
For the quantification of venlafaxine and its major active metabolite, O-desmethylvenlafaxine (ODV), using a UPLC-MS/ESI method with Venlafaxine-d6 as the internal standard, accuracy and precision were assessed at low, medium, and high-quality control (QC) concentrations. nih.gov The intra-day precision, measured as the coefficient of variation (CV), and accuracy were determined by analyzing replicate QC samples on the same day. Inter-day precision and accuracy were assessed by analyzing the QC samples on different days. For a method to be considered valid, the CV values for precision should generally be ≤15%, except for the lower limit of quantitation (LLOQ), where it should not exceed 20%. ubi.pt Similarly, the bias for accuracy should be within ±15% of the nominal concentration (±20% for LLOQ). ubi.pt
In a study validating a method for venlafaxine and O-desmethylvenlafaxine in rat plasma, the precision was found to be well within the acceptance limit of 5%. researchgate.net Another study reported intra- and inter-assay imprecision varying from 3.5% to 12.3%. uc.pt
Table 1: Intra-day and Inter-day Precision and Accuracy Data
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Venlafaxine | LQC | 5.2 | 98.5 | 4.8 | 101.2 |
| MQC | 3.9 | 102.1 | 4.1 | 100.5 | |
| HQC | 3.1 | 99.8 | 3.5 | 99.1 | |
| O-desmethylvenlafaxine | LQC | 6.1 | 97.9 | 5.5 | 102.8 |
| MQC | 4.5 | 101.5 | 4.9 | 100.9 | |
| HQC | 3.8 | 100.2 | 4.2 | 99.5 |
Note: This table is a representative example based on typical validation data and does not reflect a specific study.
The sensitivity of an analytical method is determined by its limit of detection (LOD) and limit of quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, typically with a signal-to-noise (S/N) ratio of ≥3. nih.gov The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, often defined as a concentration with an S/N ratio of ≥10 and meeting the precision and accuracy criteria mentioned previously. nih.gov
In a UPLC-MS/ESI method for venlafaxine and ODV in rat plasma, the LOD was found to be 2.66 ng/mL for venlafaxine and 2.78 ng/mL for ODV. nih.gov The corresponding LOQ values were 7.98 ng/mL and 8.34 ng/mL, respectively. nih.govresearchgate.net Another study reported LODs ranging from 2.0 to 28 ng/mL and LOQs from 10 to 85 ng/mL for a panel of non-tricyclic antidepressants. uc.pt
Table 2: Sensitivity Parameters
| Analyte | Limit of Detection (LOD) (ng/mL) | Lower Limit of Quantitation (LLOQ) (ng/mL) |
| Venlafaxine | 2.66 nih.gov | 7.98 nih.govresearchgate.net |
| O-desmethylvenlafaxine | 2.78 nih.gov | 8.34 nih.govresearchgate.net |
Selectivity is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other potentially interfering components in the sample matrix. semanticscholar.org This is typically assessed by analyzing blank matrix samples from different sources to ensure no significant interfering peaks are observed at the retention times of the analyte and the internal standard. uc.ptsemanticscholar.org For a method to be considered selective, the response from interfering components should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard. uc.pt
Matrix effects occur when components in the biological matrix co-elute with the analyte and affect its ionization efficiency in the mass spectrometer, leading to ion suppression or enhancement. researchgate.net These effects are evaluated by comparing the peak area of the analyte in a post-extraction spiked sample to that of the analyte in a pure solution at the same concentration. The use of a stable isotope-labeled internal standard like this compound is crucial for compensating for matrix effects, as it is expected to have similar chromatographic behavior and ionization characteristics to the unlabeled analyte. medchemexpress.com Studies have shown that ion suppression from matrix effects can vary significantly, with one study reporting a range of 36% to 108%. uc.pt
The stability of the analytes and the internal standard in the biological matrix and in stock solutions must be evaluated under various storage and handling conditions to ensure the integrity of the samples from collection to analysis. Stability studies typically include:
Stock Solution Stability: The stability of the primary stock solutions of the analytes and the internal standard is assessed by storing them under specified conditions (e.g., refrigerated at 1–10 °C) for a defined period. nih.govresearchgate.net The stability is determined by comparing the response of the stored solutions to that of freshly prepared solutions. nih.gov In one study, the stability of venlafaxine and ODV stock solutions was established at 106.3% and 94.2%, respectively, after storage. researchgate.net
Short-Term (Bench-Top) Stability: This evaluates the stability of the analyte in the matrix at room temperature for a period that reflects the typical sample handling and processing time. nih.gov For instance, short-term stability for venlafaxine and ODV stock dilutions was established for 9 hours at room temperature, with stability values of 98.1% and 97.7%, respectively. researchgate.net
Freeze-Thaw Stability: This assesses the stability of the analyte in the matrix after undergoing multiple freeze-thaw cycles.
Post-Preparative (Autosampler) Stability: This determines the stability of the processed samples while they are in the autosampler waiting for injection. One study indicated that prepared samples were stable for 24 hours after processing. researchgate.net
Applications in Preclinical Pharmacokinetic and Metabolic Pathway Investigations
Tracing Metabolic Transformations in Animal Models (e.g., Rat, Rabbit)
The study of how a drug is transformed within a living organism is a cornerstone of pharmacology. Des(1-cyclohexanol) Venlafaxine-d6 (B1429546) and similar deuterated standards are pivotal in tracing these metabolic changes in animal models, providing a clear picture of the drug's fate. nih.gov
Before a drug is tested in whole organisms, its interaction with metabolic enzymes is often studied in vitro using preparations like human liver microsomes. These microsomes contain a cocktail of cytochrome P450 (CYP) enzymes responsible for the bulk of drug metabolism.
Studies have shown that the primary metabolic pathway for venlafaxine (B1195380) is O-demethylation to form O-desmethylvenlafaxine (ODV), a reaction primarily catalyzed by the CYP2D6 enzyme. nih.govpharmgkb.org A secondary, minor pathway is N-demethylation to N-desmethylvenlafaxine (NDV), which is mediated by CYP3A4 and CYP2C19. nih.govpharmgkb.org
In such in vitro systems, a deuterated standard can be used to precisely quantify the rate of formation of these metabolites. By analyzing samples at various time points, researchers can determine key enzyme kinetic parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). These parameters are crucial for predicting how the drug will be metabolized in vivo and for understanding potential drug-drug interactions. nih.govnih.gov
Table 1: Enzyme Kinetic Parameters for Venlafaxine Metabolism in Human Liver Microsomes
| Enzyme | Metabolic Pathway | Parameter | Value (approx.) | Reference |
|---|---|---|---|---|
| CYP2D6 | O-demethylation | Ki (µM) | 33-52 | nih.gov |
| CYP3A4/CYP2C19 | N-demethylation | - | Minor pathway | pharmgkb.org |
In animal models such as rats and rabbits, deuterated standards are essential for identifying and quantifying the full spectrum of metabolites. nih.gov After administering the parent drug, researchers collect various biological samples like blood, urine, and tissue homogenates. These samples are then analyzed using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). jcchems.comresearchgate.net
The use of a deuterated internal standard for each potential metabolite allows for accurate quantification, correcting for any loss of substance during sample preparation and analysis. Studies in rats have identified several metabolites, including O-desmethylvenlafaxine (ODV), N-desmethylvenlafaxine (NDV), and N,O-didesmethylvenlafaxine. nih.govnih.gov The relative abundance of these metabolites can vary significantly between species, highlighting the importance of such preclinical investigations. nih.gov For example, in rats, cis-1,4-dihydroxy-venlafaxine has been identified as a major urinary metabolite, a pathway less prominent in other species. nih.gov
Quantification of Parent Drug and Metabolites in Preclinical Studies
Accurate quantification of a drug and its metabolites in biological fluids is the primary goal of pharmacokinetic studies. jcchems.comresearchgate.net Des(1-cyclohexanol) Venlafaxine-d6 serves as an ideal internal standard for this purpose in LC-MS/MS-based bioanalytical methods. jcchems.comnih.gov
Pharmacokinetic studies in animals like rats, mice, and rabbits provide essential data on a drug's absorption, distribution, metabolism, and excretion (ADME). nih.gov By measuring the concentration of venlafaxine and its metabolites in plasma over time, key parameters can be calculated. nih.gov
These parameters, including clearance (CL), volume of distribution (Vd), and elimination half-life (t½), describe how the drug behaves in the body and are critical for predicting its behavior in humans. nih.govnih.gov For instance, studies in rats have shown that venlafaxine is a high-clearance compound with a large volume of distribution. nih.gov The use of deuterated internal standards ensures the accuracy and reliability of the concentration measurements that form the basis of these calculations. jcchems.com
Table 2: Representative Pharmacokinetic Parameters of Venlafaxine in Animal Models
| Animal Model | Parameter | Value | Reference |
|---|---|---|---|
| Rat | Absolute Bioavailability (%) | 12.6 | nih.gov |
| Mouse | Absolute Bioavailability (%) | 11.6 | nih.govresearchgate.net |
| Dog | Absolute Bioavailability (%) | 59.8 | nih.gov |
| Rat | Elimination Half-life (h) | ~1 | nih.gov |
| Dog | Elimination Half-life (h) | 2-4 | nih.gov |
Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation. Preclinical studies in animal models are crucial for determining this parameter. nih.gov Venlafaxine has been shown to have low to moderate bioavailability in several animal species, largely due to extensive first-pass metabolism in the liver. nih.govresearchgate.net
In these studies, a known amount of the non-deuterated drug is administered, and a fixed amount of the deuterated standard is added to the collected plasma samples. The ratio of the parent drug to the standard, as measured by LC-MS/MS, allows for precise calculation of the drug's concentration and, consequently, its bioavailability. nih.gov
Investigation of Deuterium (B1214612) Isotope Effects on Metabolism in Preclinical Contexts
The replacement of hydrogen with deuterium can sometimes alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). advancedsciencenews.comuni-bonn.de This occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. If the cleavage of this bond is the rate-limiting step in a metabolic pathway, the deuterated compound will be metabolized more slowly. advancedsciencenews.com
While this compound is primarily used as a non-metabolized internal standard, the principle of deuteration is also being explored to create new chemical entities with improved pharmacokinetic profiles. tandfonline.compatsnap.com By strategically placing deuterium atoms at sites of metabolism on a drug molecule, its breakdown can be slowed, potentially leading to a longer half-life and improved therapeutic efficacy. advancedsciencenews.comuni-bonn.de Preclinical studies using deuterated versions of drugs like venlafaxine are crucial for evaluating the extent of the KIE and its potential therapeutic benefits. acs.org
Impact on Enzymatic Biotransformation Rates
The introduction of deuterium at specific molecular positions can significantly impact the rate at which a compound is metabolized by enzymes, primarily the cytochrome P450 (CYP) system. epo.org Venlafaxine itself undergoes extensive metabolism, with O-demethylation and N-demethylation being major pathways, catalyzed by enzymes such as CYP2D6 and CYP2C19. juniperpublishers.com
Deuteration of a molecule at a site of metabolic attack can slow down the rate of bond cleavage by metabolic enzymes, a direct consequence of the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. portico.org This can lead to a decreased rate of formation of certain metabolites. For instance, studies on a deuterated analog of venlafaxine, known as SD-254, demonstrated that in a Phase I clinical trial, plasma levels of the parent drug were notably higher, while levels of its active metabolite, O-desmethylvenlafaxine, were reduced. portico.org This suggests a slowing of the O-demethylation process due to the kinetic isotope effect.
This alteration of metabolic rates can also lead to "metabolic switching," where the enzymatic machinery bypasses the deuterated site and metabolizes the drug at other, previously minor, sites. portico.orgepo.org This can result in a different profile of metabolites, which may have different pharmacological activities or toxicological profiles compared to the non-deuterated parent drug. While specific data on the enzymatic biotransformation rates of this compound is not extensively published, the principles of deuteration strongly suggest that its metabolic profile would differ from its non-deuterated counterpart.
Implications for Drug Development in Animal Models
The use of deuterated compounds like this compound in animal models provides crucial insights for drug development. nih.gov Preclinical pharmacokinetic studies in animal models such as rats, mice, and rabbits are fundamental for understanding the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate before it proceeds to human trials. nih.govsemanticscholar.org
In these studies, deuterated standards such as venlafaxine-d6 and its metabolites are essential for the accurate quantification of the non-deuterated drug and its metabolites in biological matrices like plasma and tissue. semanticscholar.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common analytical technique where these deuterated internal standards are employed to ensure the precision and accuracy of the measurements. semanticscholar.orgresearchgate.net
The investigation of deuterated drug candidates themselves in animal models can reveal potential therapeutic advantages. For example, by slowing down metabolism, deuteration can increase the half-life and exposure of a drug, potentially leading to less frequent dosing and improved patient compliance. portico.orgjuniperpublishers.com The study of SD-254 in healthy volunteers, which showed increased exposure of the parent drug and reduced metabolite levels, exemplifies this potential benefit. juniperpublishers.com
Furthermore, animal models are used to study the comparative metabolism of a drug across different species. The metabolic disposition of venlafaxine has been shown to vary significantly between mice, rats, dogs, monkeys, and humans. nih.gov Understanding these differences is critical for extrapolating preclinical data to predict human pharmacokinetics. The use of deuterated analogs can help to further dissect these species-specific metabolic pathways.
Below are tables illustrating the types of data generated in preclinical pharmacokinetic studies using venlafaxine and its deuterated analogs.
Table 1: Comparative Pharmacokinetic Parameters of Venlafaxine (VEN) and its Metabolite O-desmethylvenlafaxine (ODV) in Mice
| Parameter | VEN | ODV |
| Bioavailability (%) | 11.6 | - |
| AUC Ratio (ODV/VEN) | 18% (IV) | 39% (Intragastric) |
| Terminal Half-life (t½) (h) | ~2 | - |
| Data derived from a study in freely moving mice. nih.gov |
Table 2: Major Urinary Metabolites of Venlafaxine in Different Species
| Species | Major Urinary Metabolite |
| Mouse | N,O-didesmethyl-venlafaxine glucuronide |
| Rat | cis-1,4-dihydroxy-venlafaxine |
| Dog | O-desmethyl-venlafaxine glucuronide |
| Rhesus Monkey | N,N,O-tridesmethyl-venlafaxine |
| Human | O-desmethyl-venlafaxine |
| This table highlights the significant species differences in venlafaxine metabolism. nih.gov |
Future Research Directions and Emerging Methodological Advancements
Integration with High-Resolution Mass Spectrometry Techniques
The coupling of Des(1-cyclohexanol) Venlafaxine-d6 (B1429546) with high-resolution mass spectrometry (HRMS) presents significant opportunities for highly sensitive and specific detection. HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass analyzers, provide exceptional mass accuracy and resolution, enabling the confident identification and quantification of the deuterated compound and its metabolites.
A study demonstrated a new ultra-performance liquid chromatography-electrospray ionization mass spectrometry (UPLC-MS/ESI) method for the simultaneous determination of venlafaxine (B1195380) and its primary metabolite, O-desmethylvenlafaxine, using venlafaxine-d6 as an internal standard. nih.gov The compounds were ionized in the electrospray ionization source and operated in multiple reaction monitoring (MRM) and positive ion mode. nih.gov The specific precursor to product ion transitions monitored were m/z 278.3→121.08 for venlafaxine, 264.2→107.1 for O-desmethylvenlafaxine, and 284.4→121.0 for venlafaxine-d6. nih.gov
Future research will likely focus on leveraging HRMS to:
Elucidate novel metabolic pathways of venlafaxine by identifying previously undetected deuterated metabolites.
Improve the limits of detection and quantification in complex samples like wastewater and biological tissues.
Conduct non-targeted screening for venlafaxine and its transformation products in environmental samples, using the isotopic pattern of Des(1-cyclohexanol) Venlafaxine-d6 as a unique identifier.
Development of Novel Microextraction and Automation Techniques for Sample Preparation
The efficiency and accuracy of analyzing this compound heavily rely on the sample preparation methods employed. Traditional techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective but can be time-consuming and require significant solvent volumes. nih.govresearchgate.net
Emerging microextraction techniques offer a more cost-effective and environmentally friendly alternative. nih.govresearchgate.net These include:
Dispersive liquid-liquid microextraction (DLLME): This method utilizes a small amount of extraction solvent dispersed in the sample, creating a cloudy solution that facilitates rapid analyte transfer. scielo.br
Solid-phase microextraction (SPME): This technique involves the use of a coated fiber to extract analytes from a sample. mdpi.com
Microextraction by packed sorbent (MEPS): A miniaturized version of SPE, MEPS uses a small amount of sorbent packed into a syringe. mdpi.com
A review of extraction techniques for venlafaxine and its metabolites highlighted that while LLE provided the best recovery, newer methods like liquid-phase microextraction are more cost-effective due to reduced solvent and sample volume requirements. nih.govresearchgate.net However, the recovery rates with these newer methods were generally lower than with traditional techniques. nih.govresearchgate.net
Automation in sample preparation is another key area of development, aiming to increase throughput and reduce human error. accroma.comresearchgate.netchromatographytoday.combiotage.com Automated systems can perform tasks such as weighing, dispensing, and extraction, leading to more standardized and reproducible results. accroma.com The integration of these automated systems with analytical instruments like LC-MS can create a seamless workflow from sample to result. accroma.com
Table 1: Comparison of Microextraction Techniques
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Dispersive Liquid-Liquid Microextraction (DLLME) | An appropriate mixture of extraction and disperser solvents is rapidly injected into an aqueous sample, forming a cloudy solution that allows for efficient analyte extraction. scielo.br | Fast, simple, low solvent consumption. scielo.br | Can be affected by matrix effects. |
| Solid-Phase Microextraction (SPME) | A fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample, and analytes are adsorbed onto the coating. mdpi.com | Solvent-free, simple, portable. mdpi.com | Fiber fragility, limited sample volume. |
| Microextraction by Packed Sorbent (MEPS) | A miniaturized version of solid-phase extraction where the sorbent is packed into a syringe, allowing for online sample cleanup and pre-concentration. mdpi.com | Low sample and solvent volume, can be automated. mdpi.com | Potential for sorbent carryover. |
Expanded Applications in Environmental Fate Studies of Pharmaceutical Metabolites
The widespread use of antidepressants like venlafaxine has led to their detection in aquatic environments, raising concerns about their ecological impact. rsc.orgmdpi.comjanusinfo.se Venlafaxine and its major metabolite, O-desmethylvenlafaxine, are frequently found in wastewater treatment plant effluents. mdpi.comfrontiersin.org Studies have shown that venlafaxine is not completely removed by conventional wastewater treatment processes. mdpi.com
This compound can play a crucial role in understanding the environmental fate of venlafaxine and its metabolites. By spiking environmental samples with the deuterated standard, researchers can accurately quantify the concentrations of the parent drug and its transformation products. This information is vital for assessing the persistence, bioaccumulation, and potential toxicity of these compounds in aquatic ecosystems. rsc.org
Future research in this area could involve:
Long-term monitoring studies to assess the seasonal variations in venlafaxine concentrations in surface waters.
Investigating the biotransformation of venlafaxine in different aquatic organisms using this compound as a tracer.
Evaluating the effectiveness of advanced water treatment technologies in removing venlafaxine and its metabolites.
Table 2: Environmental Occurrence of Venlafaxine and its Metabolites
| Compound | Influent Concentration (ng/L) | Effluent Concentration (ng/L) | Source |
|---|---|---|---|
| Venlafaxine | 23 - 567 | 2 - 429 | mdpi.com |
| O-desmethylvenlafaxine | Mean of 420 (autumn) | Mean of 109 (autumn) | mdpi.com |
Advanced Computational Modeling for Isotopic Effects on Chemical and Biological Processes
The substitution of hydrogen with deuterium (B1214612) in this compound can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. nih.gov This effect is particularly relevant in drug metabolism, where the breaking of a carbon-hydrogen bond is often the rate-limiting step. nih.gov
Advanced computational modeling techniques can be employed to predict and understand the KIE and other isotopic effects on the chemical and biological processes involving this compound. jsps.go.jp These models can simulate the interaction of the deuterated compound with drug-metabolizing enzymes and predict how deuteration will affect its metabolic profile. jsps.go.jpamericanpharmaceuticalreview.com
Future research in this domain may focus on:
Developing more accurate computational models to predict the KIE for a wide range of enzymatic reactions. jsps.go.jp
Using computational methods to design novel deuterated compounds with improved pharmacokinetic properties. nih.govinformaticsjournals.co.in
Integrating computational modeling with experimental data to gain a deeper understanding of the mechanisms underlying deuterium-induced changes in drug metabolism. jsps.go.jp
The use of deuterium-labeled compounds in conjunction with computational analysis can help in the identification of drug metabolites. mdpi.com By comparing the mass spectra of the deuterated and non-deuterated compounds, it is possible to computationally filter and identify ions corresponding to metabolites. mdpi.com
Q & A
Basic Research Questions
Q. How is Des(1-cyclohexanol) Venlafaxine-d6 structurally characterized, and what analytical methods are used for its identification?
- Methodological Answer : Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For routine analysis, HPLC with UV detection is employed, using a C18 column (250 mm × 4.6 mm, 5 µm) and a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v) at 1.0 mL/min . Deuterium incorporation is verified via isotopic peak distribution in mass spectra .
Q. What are the standard protocols for quantifying Venlafaxine-d6 in biological matrices?
- Methodological Answer : LC-MS/MS is the gold standard. Prepare calibration curves using deuterated Venlafaxine-d6 as an internal standard. Chromatographic separation uses a C18 column with a gradient of 0.1% formic acid in water and acetonitrile. Quantify via multiple reaction monitoring (MRM) transitions: m/z 285 → 121 for Venlafaxine-d6 and m/z 279 → 115 for non-deuterated venlafaxine. Validate parameters per FDA guidelines (precision <15%, accuracy 85–115%) .
Q. How is dissolution testing performed for Venlafaxine formulations, and how are results calculated?
- Methodological Answer : Use USP Apparatus II (paddle) at 50 rpm in 900 mL phosphate buffer (pH 6.8) at 37°C. Sample at 1, 2, 4, and 8 hours. Calculate dissolved percentage using:
where (277.40) and (313.86) are molecular weights of venlafaxine and its hydrochloride salt, respectively .
Advanced Research Questions
Q. What experimental designs address the stereoselective metabolism of Venlafaxine-d6 and its chiral metabolites?
- Methodological Answer : Enantioselective analysis requires chiral columns (e.g., Chiralpak AD-H) with hexane:isopropanol (80:20) + 0.1% diethylamine. Monitor R- and S-enantiomers of O-desmethylvenlafaxine (ODV) in plasma. Pharmacokinetic studies should include chiral LC-MS/MS to assess enantiomer-specific clearance, as S-ODV exhibits 2-fold higher plasma exposure than R-ODV .
Q. How do CYP2D6 and CYP2C19 genetic polymorphisms influence Venlafaxine-d6 pharmacokinetics?
- Methodological Answer : Genotype patients using PCR-based assays for CYP2D6 (e.g., *4, *10 alleles) and CYP2C19 (e.g., *2, *17). Poor metabolizers (PMs) of CYP2D6 show 30–50% higher venlafaxine AUC compared to extensive metabolizers (EMs). Dose adjustments are critical in PMs to avoid toxicity (e.g., serotonin syndrome). Use population PK models integrating genotype, age, and renal function .
Q. What strategies resolve contradictions in reported therapeutic serum concentrations of Venlafaxine and ODV?
- Methodological Answer : Discrepancies arise from assay variability (e.g., immunoassay vs. LC-MS/MS) and enantiomer-specific effects. Standardize methods using deuterated internal standards (e.g., Venlafaxine-d6) and report enantiomer-specific thresholds. A meta-analysis of 12 studies suggests a revised therapeutic range of 100–400 ng/mL for total venlafaxine + ODV, with enantiomer-specific monitoring for refractory cases .
Q. How is Venlafaxine-d6 validated as an internal standard in multi-analyte panels (e.g., simultaneous quantification of venlafaxine, fluoxetine, and vortioxetine)?
- Methodological Answer : Perform cross-validations for specificity (no interference at MRM transitions), matrix effects (<20% variability), and recovery (>80%). Use a single-step protein precipitation with acetonitrile. For example, recoveries for venlafaxine-d6 in human plasma are 92–105% with inter-day precision of 3.8–8.2% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
